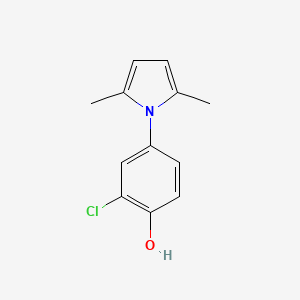

2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol

Descripción general

Descripción

The compound “2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol” is a chemical compound that has been studied for its potential biological activities1. It has been used in the synthesis of new heterocycles that have been evaluated for antibacterial activity1.

Synthesis Analysis

The synthesis of this compound involves the preparation of new heterocycles1. However, the exact synthesis process for “2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol” is not explicitly mentioned in the available sources.

Molecular Structure Analysis

The molecular structure of “2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol” is not explicitly described in the available sources. However, it is part of a series of compounds that have undergone thorough characterization1.Chemical Reactions Analysis

The compound has been used in the synthesis of new heterocycles1. These new heterocycles have been evaluated for their antibacterial activity and their inhibition of enoyl ACP reductase and DHFR enzymes1.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol” are not explicitly described in the available sources.Aplicaciones Científicas De Investigación

Antibacterial and Antitubercular Activity

- Scientific Field : Pharmaceutical Chemistry

- Summary of Application : A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides were synthesized and evaluated for their antibacterial activity .

- Methods of Application : The new heterocycles underwent thorough characterization and evaluation for antibacterial activity .

- Results : Some of the synthesized compounds showed strong antibacterial and antitubercular properties . The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes .

Biological Activity of Pyrrole Derivatives

- Scientific Field : Medicinal Chemistry

- Summary of Application : Pyrrole is a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

- Methods of Application : Various tactical approaches are used to synthesize pyrrole and pyrrole containing analogs .

- Results : Pyrrole containing analogs are considered as a potential source of biologically active compounds . The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Safety And Hazards

Direcciones Futuras

The compounds in the same series as “2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol” represent excellent future therapeutic possibilities due to their pronounced docking properties and biological activity1. They have potential uses in the biological and medical sciences1.

Please note that this analysis is based on the available sources and may not cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation may be required.

Propiedades

IUPAC Name |

2-chloro-4-(2,5-dimethylpyrrol-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-8-3-4-9(2)14(8)10-5-6-12(15)11(13)7-10/h3-7,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGYSBSEOIJZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=C(C=C2)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377494 | |

| Record name | 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol | |

CAS RN |

647841-63-2 | |

| Record name | 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

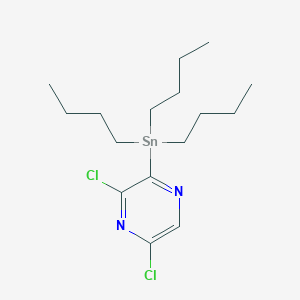

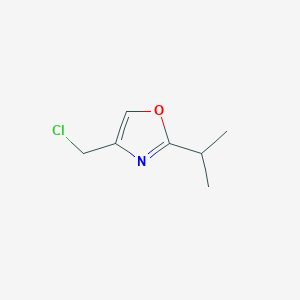

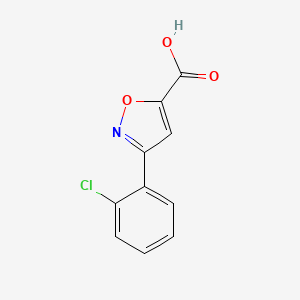

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1350403.png)

![2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone](/img/structure/B1350411.png)

![2-[(2-Chlorophenyl)Sulfanyl]Nicotinaldehyde](/img/structure/B1350426.png)